molecular formula C20H16ClN3S B2861219 2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207001-37-3

2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2861219
CAS RN: 1207001-37-3
M. Wt: 365.88
InChI Key: WDDYHCDOMMYZDU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antibacterial and Antifungal Applications

Several studies have synthesized and evaluated derivatives of pyrazolo[1,5-a]pyrazine for their antimicrobial activities. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007). Moreover, compounds incorporating the pyrazole moiety have been shown to possess anti-inflammatory and antimicrobial properties, highlighting their potential as medicinal agents (Kendre, Landge, & Bhusare, 2015).

Anticancer Activity

Research into the anticancer properties of pyrazolo[1,5-a]pyrazine derivatives has demonstrated their potential in targeting various cancer cell lines. Novel fluoro substituted benzo[b]pyran derivatives have shown anti-lung cancer activity (Hammam et al., 2005), indicating the versatility of pyrazolo[1,5-a]pyrazine scaffolds in developing anticancer agents. Additionally, pyrazole derivatives have been evaluated for their cytotoxicity and apoptotic activity, showing promising results against various cancer cell lines (Liu et al., 2019).

Synthesis and Structural Studies

The synthesis and structural elucidation of pyrazolo[1,5-a]pyrazine derivatives are crucial for understanding their biological activities. Studies have focused on developing synthetic methodologies for these compounds and investigating their structure-activity relationships. For example, novel synthesis approaches for 3-amino-4-fluoropyrazoles have been developed, providing valuable intermediates for further functionalization in medicinal chemistry (Surmont et al., 2011).

properties

IUPAC Name

2-(3-chlorophenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-5-7-15(8-6-14)13-25-20-19-12-18(23-24(19)10-9-22-20)16-3-2-4-17(21)11-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYHCDOMMYZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

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